molecular formula C13H16N4O3 B5104818 6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE

6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE

Cat. No.: B5104818
M. Wt: 276.29 g/mol
InChI Key: FBZBPTAIJMWJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a tetrahydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with a suitable hydrazine derivative under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired tetrahydropyridazinone compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE is unique due to the presence of both a dimethylamino group and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

3-[4-(dimethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-8-6-12(18)14-15-13(8)9-4-5-10(16(2)3)11(7-9)17(19)20/h4-5,7-8H,6H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZBPTAIJMWJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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